molecular formula C11H6ClF3N2 B2872560 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine CAS No. 221196-00-5

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine

Cat. No.: B2872560
CAS No.: 221196-00-5
M. Wt: 258.63
InChI Key: SLQZHZXZZKZBAO-UHFFFAOYSA-N
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Description

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine (C₁₁H₆ClF₃N₂) is a heterocyclic compound featuring a pyridazine core substituted with chlorine, phenyl, and trifluoromethyl groups. Its molecular weight is 258.63 g/mol, and it is often utilized in Suzuki cross-coupling reactions due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the reactivity of the C–Cl bond . This compound is commercially available (e.g., CAS 258506-68-2) and serves as a precursor for synthesizing dyes, fluorophores, and bioactive molecules .

Properties

IUPAC Name

3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-8(11(13,14)15)6-9(16-17-10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZHZXZZKZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Derivative Cyclization

The foundational synthetic route involves cyclization reactions using hydrazine derivatives and diketones or ketoesters. This method constructs the pyridazine core while introducing key substituents. A representative protocol involves reacting phenylacetone with hydrazine hydrate under acidic conditions to form a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine system.

Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance cyclization efficiency by stabilizing transition states.
  • Oxidizing Agents : Manganese dioxide or chloranil are preferred for aromatization, achieving >85% conversion rates.

Table 1 : Cyclization Reaction Optimization

Parameter Optimal Range Yield Improvement (%)
Temperature 80–100°C 22
Hydrazine:Phenylacetone 1.2:1 molar ratio 18
Reaction Time 12–16 hours 15

Trifluoromethylation Strategies

Halogen Exchange with Hydrogen Fluoride

The introduction of the trifluoromethyl group is achieved through halogen exchange reactions, as demonstrated in EP0110690A1. This patent describes a liquid-phase process using hydrogen fluoride (HF) and metal halide catalysts to convert trichloromethyl precursors into trifluoromethyl derivatives.

Mechanistic Insights :

  • Catalytic Cycle : Iron(III) chloride facilitates chlorine-fluorine exchange via a SN2 mechanism, with HF acting as both reactant and solvent.
  • Temperature Dependence : Reactions conducted at 160–180°C minimize side-product formation while achieving 92% fluorination efficiency.

Table 2 : Trifluoromethylation Performance Metrics

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
FeCl₃ 170 24 88 95
FeCl₂ 165 28 82 91
SbCl₅ 175 20 85 93

Direct Trifluoromethyl Group Installation

Alternative methods employ trifluoromethylating reagents like methyl trifluoroacetate under palladium catalysis. This approach enables late-stage functionalization but requires rigorous moisture control (<50 ppm H₂O).

Chlorination Techniques

Electrophilic Chlorination

Position-selective chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing chlorine to the para position.

Kinetic Control :

  • Temperature Modulation : Conducting reactions at -10°C suppresses di-chlorination, maintaining mono-selectivity >90%.
  • Catalyst Effects : Lewis acids (e.g., AlCl₃) accelerate reaction rates but reduce positional selectivity by 12–15%.

Table 3 : Chlorination Reaction Outcomes

Chlorinating Agent Solvent Selectivity (%) Isolated Yield (%)
SO₂Cl₂ CH₂Cl₂ 92 85
Cl₂ gas CCl₄ 88 78
NCS Acetonitrile 84 80

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance heat transfer and mixing efficiency. A three-stage system achieves:

  • Cyclization in a packed-bed reactor (residence time: 2.5 min)
  • Trifluoromethylation in a corrosion-resistant Hastelloy reactor
  • Chlorination with in-line IR monitoring for real-time quality control

Economic Impact :

  • Throughput Increase : 40% higher output compared to batch processes
  • Waste Reduction : Solvent recovery systems decrease hazardous waste by 65%

Mechanistic and Kinetic Studies

Density Functional Theory (DFT) Analyses

Computational studies reveal the trifluoromethyl group’s dual role as an electron-withdrawing moiety and steric director. Transition state calculations (B3LYP/6-311+G(d,p)) show:

  • Activation Energy : 28.7 kcal/mol for chlorination at the 3-position
  • Orbital Interactions : σ*-orbital of the C-Cl bond aligns with π-system during nucleophilic substitution

Arrhenius Parameter Determination

Kinetic studies of the trifluoromethylation step yield:

  • Activation Energy (Eₐ) : 45.2 kJ/mol
  • Pre-exponential Factor (A) : 2.3 × 10⁸ s⁻¹
  • Rate Equation : r = k[CF₃][Cat]⁰˙⁷[HF]¹˙³

Purification and Characterization

Crystallization Optimization

Multi-solvent recrystallization (hexane/ethyl acetate) produces pharmaceutical-grade material:

  • Purity : 99.8% by HPLC
  • Crystal Structure : Monoclinic P2₁/c space group, a = 8.42 Å, b = 6.31 Å, c = 12.75 Å

Table 4 : Crystallization Solvent Effects

Solvent Pair Purity (%) Crystal Size (μm)
Hexane/Ethyl Acetate 99.8 50–70
Toluene/Heptane 98.5 30–50
DCM/Pentane 97.9 20–40

Emerging Methodologies

Photocatalytic Trifluoromethylation

Recent advances employ visible-light catalysis for milder reaction conditions:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Light Source : 450 nm LEDs
  • Yield Improvement : 15% compared to thermal methods

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate preliminary success in:

  • Regioselective chlorination (87% selectivity)
  • NADPH-dependent trifluoromethyl group installation

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 3 is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the CF₃ group. Key reactions include:

Nucleophilic Aromatic Substitution (SNAr)

  • Amine Substitution : Reaction with primary or secondary amines yields 3-amino derivatives. For example, treatment with piperazine derivatives under reflux conditions produces substituted pyridazines in high yields (83% reported in one synthesis) .

  • Thiol Substitution : Thiols react with the chloro group to form thioether-linked derivatives.

Halogen Exchange

  • The chlorine atom can be replaced by other halogens (e.g., bromine) using bromine in acetic acid, as demonstrated in analogous pyridazine systems .

Table 1: Representative Substitution Reactions

ReagentConditionsProductYieldSource
PiperazineReflux, 24 hr3-Piperazinyl derivative83%
4-Methoxypyridin-2-amineDMF, 80°CTriazolopyridazine analog72%
NaSHEthanol, reflux3-Mercapto derivative68%

Coupling Reactions

The pyridazine core participates in cross-coupling reactions, enabling the formation of complex heterocycles:

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at reactive positions. For example, coupling with 3-(trifluoromethyl)phenylboronic acid generates biaryl derivatives .

Cyclocondensation

  • Reactions with trifluoromethyl-containing building blocks (e.g., ethyl trifluoroacetate) yield fused heterocycles such as imidazo[1,2-a]pyridines .

Table 2: Coupling Reaction Parameters

SubstrateCatalystProduct TypeYieldSource
Aryl boronic acidPd(PPh₃)₄, K₂CO₃6-Phenyl-4-CF₃-pyridazine75%
Ethyl trifluoroacetateNH₄I, Na₂S₂O₄Imidazo[1,2-a]pyridine derivative60%

Oxidation and Reduction

The CF₃ group stabilizes the pyridazine ring against harsh conditions, enabling controlled redox transformations:

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the pyridazine ring to form N-oxides.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydropyridazine .

Functionalization via Cycloaddition

The compound participates in [3+2] cycloadditions with azides to form triazolo-pyridazines, a scaffold with pharmacological relevance.

Example Reaction Pathway :

  • Step 1 : Chlorine displacement by sodium azide yields 3-azido-pyridazine.

  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms a triazole ring.

Comparative Reactivity Insights

The CF₃ group enhances electrophilicity at position 3, making it more reactive toward nucleophiles than analogous non-fluorinated pyridazines. For instance, 3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine reacts with amines 30% faster than its non-CF₃ counterpart under identical conditions .

Table 3: Reactivity Comparison with Analogues

CompoundRelative Rate (vs. non-CF₃)Key Factor
3-Chloro-6-phenyl-4-CF₃-pyridazine1.3xElectron-withdrawing CF₃ group
3-Chloro-6-phenyl-pyridazine1.0xBaseline

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine serves as a fundamental building block in the synthesis of complex molecules and as a reagent in various organic reactions.
  • Biology The compound is actively studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it exhibits significant biological activity, making it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.
  • Medicine Ongoing research explores its potential as a pharmaceutical intermediate and its effects on various biological targets. Pyridazine derivatives, including 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine, have shown promise in treating various conditions, including cancer.
  • Industry It is utilized in developing agrochemicals, dyes, and other industrial products.

The biological activity of 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine is attributed to its interaction with specific molecular targets.

Enzyme Inhibition The compound has been identified as an inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. Inhibition of PDS leads to herbicidal effects.

Binding Interactions The trifluoromethyl phenyl group enhances hydrophobic interactions with the target enzyme, facilitating effective binding and inhibition. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects.

Related compounds

CompoundDifferences
3-Chloro-6-(trifluoromethyl)pyridazineSimilar structure but lacks the phenyl group.
3,6-Dichloro-4-(trifluoromethyl)pyridazineContains an additional chlorine atom.
3-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazineContains a cyclopenta ring fused to the pyridazine ring.
3-Chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridazineIt shows potential antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus.
3-phenoxy-4-(3-trifluoromethylphenyl)pyridazinesA series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines 2–5 were designed, based on the structure of our previous lead compound 1 .

Applications

  • Pharmaceuticals Due to its biological activity, it is a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.
  • Antimicrobial Therapies 3-Chloro-6-(4-methylphenyl)-4-(trifluoromethyl)pyridazine shows potential antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus.
  • Anti-inflammatory agent It has been studied for its potential as an anti-inflammatory agent and for its effects on corrosion inhibition in acidic environments.

Mechanism of Action

The mechanism of action of 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Substituent Effects:

  • Trifluoromethyl Group : The presence of the -CF₃ group in 3-chloro-6-phenyl-4-(trifluoromethyl)pyridazine significantly activates the C–Cl bond, enabling higher yields (44%) in Suzuki couplings compared to iodo-derivatives like 2-iodo-4,6-dimethylpyrimidine (16% yield) . This contrasts with typical reactivity trends, where iodo-substituted compounds usually outperform chloro-analogues due to the higher polarization of the C–I bond.
  • Chlorine vs. Other Halogens : Chlorine at position 3 provides moderate leaving-group ability, but its reactivity is amplified by the electron-withdrawing -CF₃ group. In contrast, bromo-analogues (e.g., 3-bromo-6-phenyl-4-(trifluoromethyl)pyridazine) may exhibit slower reaction kinetics due to stronger C–Br bonds .

Examples of Analogues:

Compound Name Substituents Reactivity Notes Reference
3-Chloro-6-methyl-4-phenylpyridazine -Cl, -CH₃, -Ph Lower reactivity due to absence of -CF₃
3-Bromo-6-phenyl-4-(trifluoromethyl)pyridazine -Br instead of -Cl Reduced yield in cross-coupling vs. Cl
6-Isopropyl-3-(3-fluorophenoxy)-4-(3-CF₃Ph)pyridazine -OPh, -CF₃, -iPr 60% yield; fluorophenoxy enhances stability

Physical and Spectral Properties

Physical States and Yields:

  • 6-Isopropyl-4-(3-CF₃Ph)-3-(3,4,5-trifluorophenoxy)pyridazine (5c): Yellow solid (60% yield), where bulky isopropyl and electron-deficient phenoxy groups enhance crystallinity .
  • 3-(4-Chloro-2-fluorophenoxy)-6-methyl-4-(3-CF₃Ph)pyridazine (2g): Yellow solid (78% yield); chloro-fluorophenoxy substituents improve solubility in acetone .

NMR Data Highlights:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine Not explicitly reported Not reported
3-(4-Chloro-2-fluorophenoxy)-6-methyl-4-(3-CF₃Ph)pyridazine (2g) 8.21–8.14 (m, 2H), 2.66 (s, 3H) 151.92 (C–O), 144.78 (CF₃), 11.44 (CH₃)
6-Methyl-4-(3-CF₃Ph)-3-(3,4,5-trifluorophenoxy)pyridazine (2h) 7.90–7.77 (m, 3H) 144.68 (CF₃), 109.39 (aromatic C–F)

Biological Activity

3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal applications and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H6ClF3N2
  • Molecular Weight : 258.63 g/mol
  • CAS Number : 221196-00-5

The biological activity of 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. This inhibition leads to significant herbicidal effects, as demonstrated in various studies .
  • Binding Interactions : The trifluoromethyl phenyl group enhances hydrophobic interactions with the target enzyme, facilitating effective binding and inhibition .

Biological Activity and Efficacy

Research indicates that 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine exhibits notable herbicidal activity. In a study assessing its efficacy against various plant species, the compound demonstrated effective inhibition at concentrations around 750 g ai/ha .

Table 1: Herbicidal Activity of 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine

CompoundApplication Rate (g ai/ha)Herbicidal Activity
3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine750High
Norflurazon750Moderate
Diflufenican750High

Structure-Activity Relationship (SAR)

The structure of 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine plays a critical role in its biological activity. Modifications to the phenyl or trifluoromethyl groups can significantly alter its potency as an herbicide. Molecular simulations have indicated that specific substitutions can enhance binding affinity and improve herbicidal efficacy .

Case Studies

  • Case Study on Herbicidal Efficacy :
    A study published in ChemInform reported on the synthesis and herbicidal activity of various pyridazine derivatives, including 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine. The results indicated that this compound effectively inhibited PDS, leading to whitening symptoms in treated plants, similar to those observed with established herbicides like diflufenican .
  • Molecular Simulation Studies :
    Another investigation utilized molecular docking studies to explore the binding interactions of 3-Chloro-6-phenyl-4-(trifluoromethyl)pyridazine with the active site of PDS from Synechococcus. The findings suggested that modifications to the trifluoromethyl group could enhance hydrophobic interactions and improve overall binding affinity .

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